

A Technical Guide to the Spectroscopic Characterization of Amminetrichloroplatinate(1-)

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Compound of Interest

Compound Name: Amminetrichloroplatinum(1-)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the amminetrichloroplatinate(1-) anion, $[\text{Pt}(\text{NH}_3)\text{Cl}_3]^-$. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights for researchers engaged in the study and application of platinum-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in platinum complexes. For amminetrichloroplatinate(1-), ^{195}Pt and ^{15}N NMR are particularly informative.

Data Summary: NMR Spectroscopy

Parameter	Nucleus	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz	Remarks
Chemical Shift	^{195}Pt	Estimated ~ -1800 to -2200	-	The chemical shift is sensitive to the coordination environment. Data for related cis- and trans- $[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$ are around -2100 ppm.[1]
Chemical Shift	^{15}N	Estimated ~ -50 to -80	-	Relative to external nitromethane. The shift is influenced by the trans and cis ligands.[2]
Coupling Constant	$^1J(^{195}\text{Pt}-^{15}\text{N})$	Estimated ~ 250-300	-	The one-bond coupling constant is indicative of the Pt-N bond strength and the nature of the ligand trans to the ammine group.[1][2]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of platinum ammine complexes is as follows:

- **Sample Preparation:** Dissolve a precisely weighed sample of $\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$ in a suitable deuterated solvent, such as D_2O or DMSO-d_6 . For ^{15}N NMR, the use of ^{15}N -enriched ammonia during the synthesis of the complex is highly recommended to enhance signal intensity.[\[1\]](#)
- **Instrumentation:** Utilize a high-field NMR spectrometer equipped with a multinuclear probe.
- **^{195}Pt NMR Acquisition:**
 - Reference the spectrum externally to a standard, such as Na_2PtCl_6 in D_2O .[\[3\]](#)
 - Employ a pulse sequence with a sufficient relaxation delay to ensure quantitative measurements, as ^{195}Pt relaxation times can be long.
- **^{15}N NMR Acquisition:**
 - Reference the spectrum to an external standard like liquid ammonia or nitromethane.[\[4\]](#)[\[5\]](#)
 - For unenriched samples, a large number of scans will be necessary to achieve an adequate signal-to-noise ratio. The use of proton-decoupling techniques can improve spectral resolution.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides key information about the functional groups and the overall symmetry of the complex. The IR spectrum of $[\text{Pt}(\text{NH}_3)\text{Cl}_3]^-$ is characterized by vibrations associated with the ammine and chloro ligands.

Data Summary: Infrared (IR) Spectroscopy

Vibrational Mode	Wavenumber (cm ⁻¹)	Assignment	Remarks
$\nu(\text{N-H})$	~3200-3300	N-H stretching	The presence of multiple bands in this region is typical for coordinated ammonia.
$\delta(\text{NH}_3)$	~1600	NH ₃ degenerate deformation	
$\rho_r(\text{NH}_3)$	~830	NH ₃ rocking	
$\nu(\text{Pt-N})$	~500	Pt-N stretching	The position of this band is indicative of the Pt-N bond strength.
$\nu(\text{Pt-Cl})$	~300-340	Pt-Cl stretching	For a C _{2v} symmetry, multiple Pt-Cl stretching bands are expected. Data for the related [Pt(NH ₃)Cl ₅] ⁻ anion shows Pt-Cl stretches in this region. [6]

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare a solid-state sample by either creating a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the complex with dry KBr powder and press it into a transparent disk. For a Nujol mull, grind the sample with a drop of Nujol oil and place the paste between two KBr or CsI plates.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) and, if possible, the far-IR range (down to 100 cm⁻¹) to observe the Pt-Cl and Pt-N stretching modes.

- **Data Analysis:** Assign the observed absorption bands to the corresponding vibrational modes of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of square-planar platinum(II) complexes is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Data Summary: UV-Vis Spectroscopy

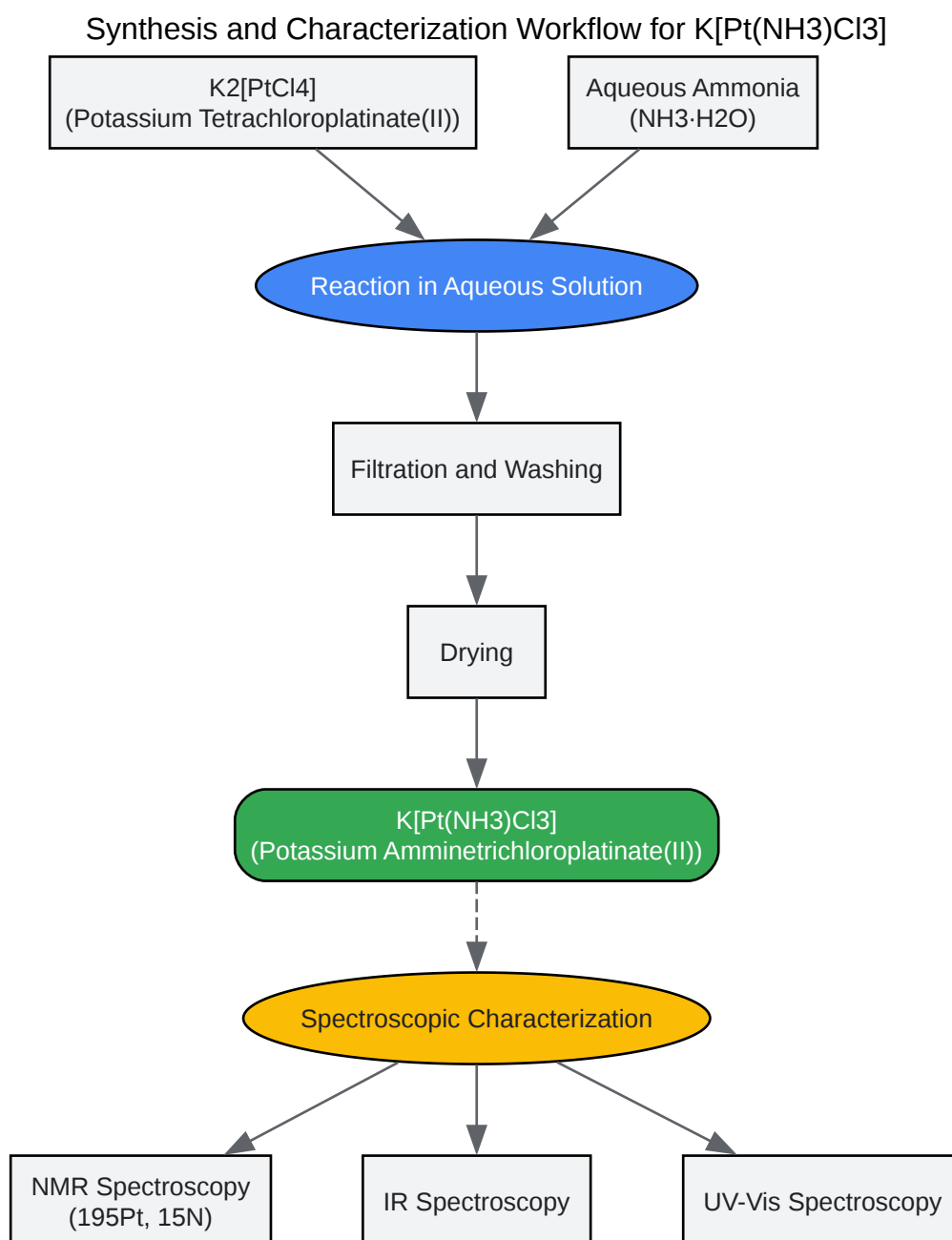
λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Assignment	Remarks
~300-450	Low to moderate	d-d transitions	These transitions are formally Laporte-forbidden and thus have low intensities.
< 300	High	LMCT (Cl \rightarrow Pt)	These bands are typically intense and occur at higher energies.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare solutions of $\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$ in a non-coordinating solvent (e.g., water or a buffered aqueous solution) of known concentrations.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
 - Use a matched pair of cuvettes, with one containing the solvent as a reference.
- **Data Analysis:** Identify the absorption maxima (λ_{max}) and calculate the molar absorptivity (ϵ) for each band using the Beer-Lambert law.

Synthesis Workflow

The amminetrichloroplatinate(1-) anion is typically synthesized from potassium tetrachloroplatinate(II). The following diagram illustrates the general synthetic and characterization workflow.

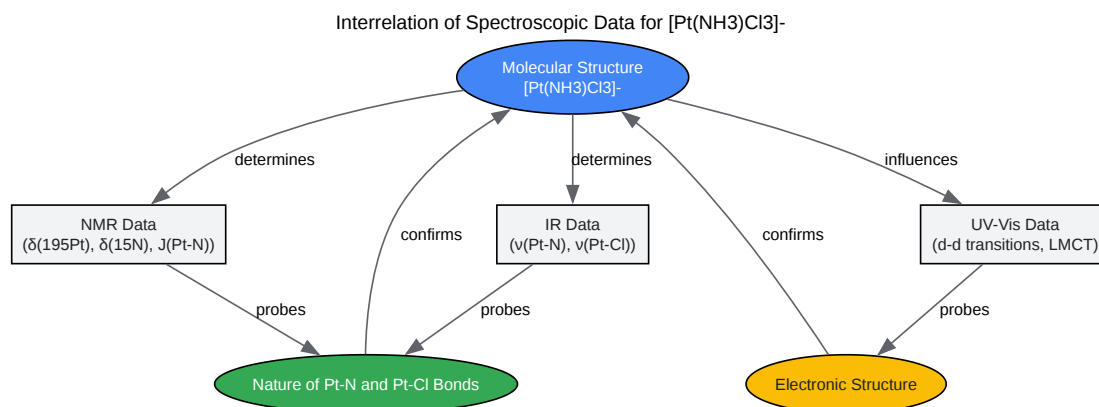


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Caption: Synthetic and characterization workflow for $\text{K}[\text{Pt}(\text{NH}_3)\text{Cl}_3]$.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is interconnected, providing a comprehensive understanding of the molecule's structure and electronic properties.



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Caption: Logical flow of spectroscopic data interpretation.

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